molecular formula C27H46O2 B11828925 A)-24-Hydroxycholestan-3-one

A)-24-Hydroxycholestan-3-one

Cat. No.: B11828925
M. Wt: 402.7 g/mol
InChI Key: GBRVIFKBXYKMCU-DTZBMSJKSA-N
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Description

A)-24-Hydroxycholestan-3-one is a steroidal compound with the molecular formula C27H46O2 It is a derivative of cholesterol and features a hydroxyl group at the 24th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A)-24-Hydroxycholestan-3-one typically involves the hydroxylation of cholestane derivatives. One common method includes the use of microbial transformations, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis using reagents such as thionyl chloride and pyridine to achieve the hydroxylation and subsequent oxidation to form the ketone group .

Industrial Production Methods: Industrial production of this compound often leverages green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and heterogeneous catalysis are employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: A)-24-Hydroxycholestan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholestane, which can be further utilized in different applications .

Scientific Research Applications

A)-24-Hydroxycholestan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A)-24-Hydroxycholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol metabolism and steroidogenesis. The compound can bind to nuclear receptors, influencing gene expression and cellular functions. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

    25-Hydroxycholestan-3-one: Another hydroxylated derivative of cholestane with similar structural features.

    Cholestan-3-one: A simpler ketone derivative without the hydroxyl group at the 24th position.

Comparison: A)-24-Hydroxycholestan-3-one is unique due to the presence of both the hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Compared to 25-Hydroxycholestan-3-one, it has different hydroxylation patterns, leading to varied interactions with biological targets .

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25?,26+,27-/m1/s1

InChI Key

GBRVIFKBXYKMCU-DTZBMSJKSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

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